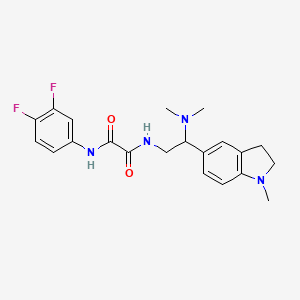

N1-(3,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

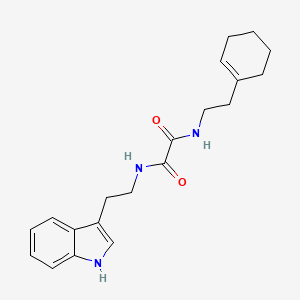

N1-(3,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H24F2N4O2 and its molecular weight is 402.446. The purity is usually 95%.

BenchChem offers high-quality N1-(3,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Neurokinin-1 Receptor Antagonism : A study by Harrison et al. (2001) explores a compound with a similar structure, focusing on its role as a high affinity, orally active neurokinin-1 (h-NK1) receptor antagonist. This compound shows potential efficacy in pre-clinical tests for clinical applications in emesis and depression (Harrison et al., 2001).

Alzheimer's Disease Imaging : Shoghi-Jadid et al. (2002) discuss the use of a related compound in positron emission tomography for localizing neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients. This research could facilitate diagnostic assessment and response-monitoring during treatments (Shoghi-Jadid et al., 2002).

Orexin Receptor Antagonism : Dugovic et al. (2009) explore the role of a compound structurally similar to the one in modulating sleep-wake cycles through orexin receptor antagonism. This study highlights the importance of orexin receptors in sleep regulation and the potential therapeutic application of such antagonists (Dugovic et al., 2009).

Cytotoxicity and Anticancer Agents : Fang et al. (2016) synthesized novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, which showed moderate to high levels of antitumor activities against various cancer cell lines. This study demonstrates the potential of similar compounds as anticancer agents (Fang et al., 2016).

Bio-Immunological Studies : Kronek et al. (2011) investigated the cytotoxicity of poly(2-oxazolines) with varying alkyl chain lengths and molar masses, which can provide insights into the biocompatibility of related compounds. This research supports their use in biomedical applications (Kronek et al., 2011).

pH Sensors and Data Security Protection : Roy et al. (2019) developed a rhodamine-based chemosensor that showed a significant fluorescence enhancement in the presence of certain ions. Such compounds can be used in living cell imaging and as precursors for future chemosensors (Roy et al., 2019).

Insecticidal Activity : Tohnishi et al. (2005) discuss flubendiamide, a novel class of insecticide with a unique chemical structure that exhibits strong activity against lepidopterous pests. This research shows the potential of structurally similar compounds in pest management (Tohnishi et al., 2005).

Eigenschaften

IUPAC Name |

N'-(3,4-difluorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F2N4O2/c1-26(2)19(13-4-7-18-14(10-13)8-9-27(18)3)12-24-20(28)21(29)25-15-5-6-16(22)17(23)11-15/h4-7,10-11,19H,8-9,12H2,1-3H3,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVGEUGNZADENX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)F)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-methoxy-1,3-benzothiazol-2-yl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine](/img/structure/B2761345.png)

![3-[3-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2761350.png)

![2-(isopentylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2761351.png)

![N-((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2761357.png)

![1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2761358.png)

![5-Styryl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2761359.png)